3-溴-7-甲基-1H-吲唑

描述

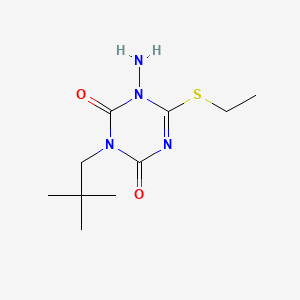

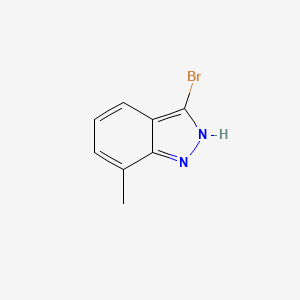

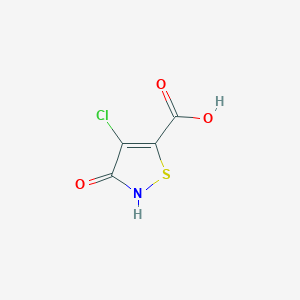

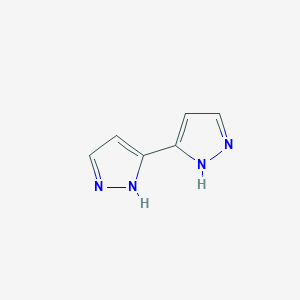

“3-Bromo-7-methyl-1H-indazole” is a heterocyclic aromatic organic compound . It is part of the indazole family, which are bicyclic compounds consisting of the fusion of benzene and pyrazole . Indazoles have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Chemical Reactions Analysis

Indazoles undergo a variety of chemical reactions. For instance, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .科学研究应用

医药化学

3-溴-7-甲基-1H-吲唑: 是一种有价值的中间体,可用于合成各种具有药理活性的分子。 其吲唑核心是具有多种治疗活性的化合物的常见基序,包括降压、抗癌、抗抑郁、抗炎和抗菌特性 。吲唑环上的溴和甲基可以进一步修饰以增强所得化合物的生物活性和特异性。

材料科学

在材料科学中,3-溴-7-甲基-1H-吲唑可用于创造具有潜在应用的全新有机化合物有机发光二极管 (OLED)和其他电子器件。 吲唑环的富电子性质使其成为电子传输层或开发导电聚合物的核心的候选材料 。

环境科学

在环境科学中对3-溴-7-甲基-1H-吲唑的研究可能涉及其在开发传感器用于检测环境污染物中的作用。 其结构特性可能使其能够与特定化学物质选择性地相互作用,使其可用于监测水和土壤质量 。

分析化学

在分析化学中,3-溴-7-甲基-1H-吲唑的衍生物可用作标准品或试剂用于色谱法和光谱法。 这些化合物有助于对各种样品中复杂混合物进行定量和鉴定 。

生物化学研究

3-溴-7-甲基-1H-吲唑: 作为合成可用于研究酶抑制、受体结合和其他生化途径的分子的一种前体。 它在设计模拟过渡态或底物的酶抑制剂方面特别有用 。

农业科学

在农业科学领域,可以探索3-溴-7-甲基-1H-吲唑用于开发新的杀虫剂或生长调节剂。 吲唑部分的结构与许多植物激素相似,可以对其进行修饰以与植物中的生物途径相互作用 。

化学工程

从化学工程的角度来看,3-溴-7-甲基-1H-吲唑是优化合成路线的重要化合物。 它可用于开发更有效的方法来生产吲唑衍生物,这些衍生物在各个行业都很重要 。

作用机制

Target of Action

3-Bromo-7-methyl-1H-indazole is a synthetic compound that has been studied for its potential biological activities . . Indazole derivatives, in general, have been found to exhibit a broad range of biological activities, including antiproliferative effects on neoplastic cell lines

Mode of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle . This suggests that 3-Bromo-7-methyl-1H-indazole may interact with its targets to disrupt normal cell cycle progression, leading to inhibition of cell growth and proliferation.

Result of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines . This suggests that 3-Bromo-7-methyl-1H-indazole may have similar effects, potentially leading to a decrease in cell proliferation and growth.

属性

IUPAC Name |

3-bromo-7-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZPORZZFNBRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=C(NN=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646289 | |

| Record name | 3-Bromo-7-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885519-00-6 | |

| Record name | 3-Bromo-7-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[cyclobutane-1,3'-indoline]](/img/structure/B1614258.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1614274.png)